molecular formula C15H21Cl2N3O B2898404 2-methyl-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride CAS No. 2379946-48-0

2-methyl-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride

Cat. No.: B2898404
CAS No.: 2379946-48-0
M. Wt: 330.25
InChI Key: PCBASAXJGMGGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one typically involves a multi-step process. One common method includes the following steps :

    Formation of Benzoxazinone Intermediate: Anthranilic acid derivatives are treated with acetic anhydride to form benzoxazinone intermediates.

    Reaction with Amines: The benzoxazinone intermediate is then reacted with piperidine in the presence of a suitable solvent, such as ethanol, to yield the desired quinazolinone derivative.

    Methylation: The final step involves the methylation of the quinazolinone derivative to obtain 2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one.

Industrial Production Methods

Industrial production methods often utilize green chemistry approaches to minimize environmental impact. For instance, deep eutectic solvents and microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazolinone ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . The compound may also interact with enzymes and receptors involved in cell signaling pathways, contributing to its antimicrobial and anticancer activities.

Properties

IUPAC Name

2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O.2ClH/c1-11-17-14-5-3-2-4-13(14)15(19)18(11)10-12-6-8-16-9-7-12;;/h2-5,12,16H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBASAXJGMGGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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